molecular formula C23H33ClN2O2 B217142 1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride CAS No. 101491-77-4

1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride

Cat. No. B217142
CAS RN: 101491-77-4
M. Wt: 405 g/mol
InChI Key: HSPGRLNJPAMGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride, commonly known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic agent used in the treatment of various medical conditions. This compound was first synthesized in the 1950s and has since been extensively studied for its pharmacological properties.

Mechanism of Action

Diphemanil Methylsulfate acts as an antimuscarinic agent by blocking the action of acetylcholine at muscarinic receptors. This results in the inhibition of smooth muscle contraction, which leads to relaxation of the gastrointestinal tract and urinary bladder. It also has a negative chronotropic effect, which slows down the heart rate.
Biochemical and Physiological Effects
Diphemanil Methylsulfate has several biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine from the parasympathetic nerve endings, which leads to the inhibition of smooth muscle contraction. It also has a negative chronotropic effect, which slows down the heart rate. Additionally, it has been found to have antispasmodic effects on the gastrointestinal tract and urinary bladder.

Advantages and Limitations for Lab Experiments

One of the advantages of Diphemanil Methylsulfate is its ability to inhibit smooth muscle contraction, which makes it a useful tool in the study of gastrointestinal and urinary disorders. However, one of the limitations of this compound is its potential to cause adverse effects such as dry mouth, blurred vision, and constipation. Additionally, its use in animal studies may be limited due to its potential to cause bradycardia.

Future Directions

There are several future directions for the study of Diphemanil Methylsulfate. One area of research could be the development of new formulations of this compound that have improved pharmacokinetic properties. Another area of research could be the study of the long-term effects of this compound on the gastrointestinal and urinary systems. Additionally, the potential use of Diphemanil Methylsulfate in the treatment of other medical conditions could be explored.
Conclusion
In conclusion, Diphemanil Methylsulfate is a quaternary ammonium antimuscarinic agent that has been extensively studied for its pharmacological properties. It has several medical applications and has been used in the treatment of various medical conditions. Its mechanism of action involves the inhibition of smooth muscle contraction and the negative chronotropic effect. Although it has some limitations, it remains a useful tool in the study of gastrointestinal and urinary disorders, and there are several future directions for its study.

Synthesis Methods

The synthesis of Diphemanil Methylsulfate involves the reaction of 1,1-Diphenylbutylamine with methylsulfuric acid to form the methylsulfate salt. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Diphemanil Methylsulfate has been extensively studied for its pharmacological properties and has been found to have a wide range of medical applications. It has been used in the treatment of various medical conditions such as irritable bowel syndrome, urinary incontinence, and bradycardia. It has also been used as an antispasmodic agent in the treatment of gastrointestinal disorders.

properties

CAS RN

101491-77-4

Product Name

1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride

Molecular Formula

C23H33ClN2O2

Molecular Weight

405 g/mol

IUPAC Name

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C23H32N2O2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)24-22(26)27-19-18-25(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3,(H,24,26);1H

InChI Key

HSPGRLNJPAMGGH-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-]

synonyms

1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride

Origin of Product

United States

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